molecular formula C14H15N3O3 B7575639 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid

3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid

Cat. No.: B7575639
M. Wt: 273.29 g/mol
InChI Key: BIRUPNDUTVFLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and a propanoylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzoic acid analogs. Examples are:

Uniqueness

What sets 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

3-[(3-pyrazol-1-ylpropanoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(5-8-17-7-2-6-16-17)15-10-11-3-1-4-12(9-11)14(19)20/h1-4,6-7,9H,5,8,10H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRUPNDUTVFLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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